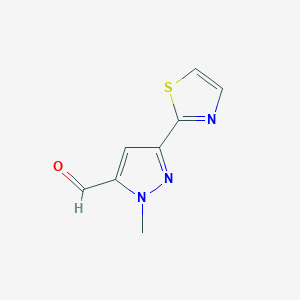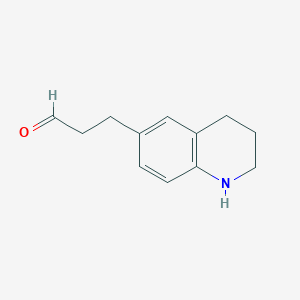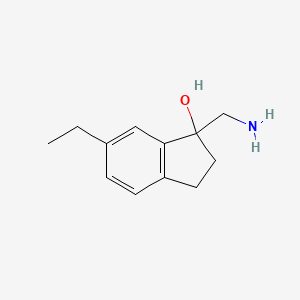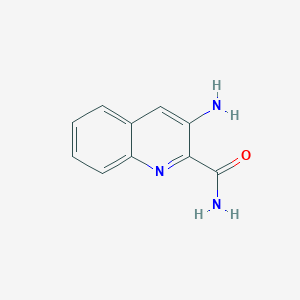
4-(Dichloromethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)picolinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of picolinonitrile, featuring a dichloromethyl group attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Rieche formylation, where dichloromethyl methyl ether acts as the formyl source, and titanium tetrachloride is used as a catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production of 4-(Dichloromethyl)picolinonitrile may involve large-scale Rieche formylation or other proprietary methods developed for higher yields and purity. The specifics of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 4-(Dichloromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
科学的研究の応用
4-(Dichloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-(Dichloromethyl)picolinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades .
類似化合物との比較
- 4-(Dichloromethyl)pyridine-2-carbonitrile
- 3-Hydroxy-4-substituted picolinonitriles
Comparison: 4-(Dichloromethyl)picolinonitrile is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other picolinonitrile derivatives. The dichloromethyl group can undergo specific reactions that other substituents may not, making it valuable in synthetic and medicinal chemistry .
特性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC名 |
4-(dichloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChIキー |
RUFWNXGZIFEBTA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)












![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
